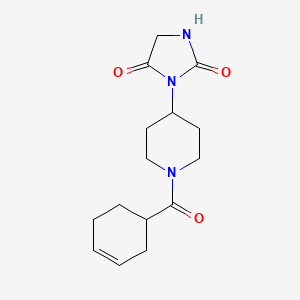

![molecular formula C13H10N2O4 B2562088 N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide CAS No. 2034563-06-7](/img/structure/B2562088.png)

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide”, also known as BN82002, is a synthetic compound. Isoxazole derivatives, such as BN82002, have gained attention due to their potential applications in scientific research . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopy techniques such as IR, HRMS, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

Isoxazole derivatives display various chemical reactions. They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various techniques such as IR, HRMS, 1H-NMR, and 13C-NMR .

Scientific Research Applications

Anticancer Activity

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide analogs have been explored for their potential anticancer activities. For instance, compounds related to this chemical structure, such as imidazotetrazines, have demonstrated curative activity against leukemia strains like L-1210 and P388. These compounds may act as prodrug modifications, converting into active agents under physiological conditions to exert their anticancer effects (Stevens et al., 1984).

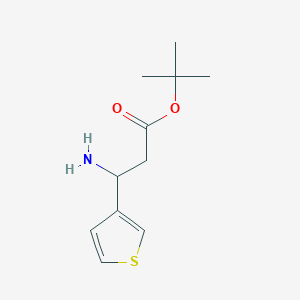

Synthesis of Arylated Furans and Thiophenes

The chemical framework of this compound lends itself to the synthesis of arylated furans and thiophenes. Bimetallic catalysts utilizing derivatives of this compound have been shown to facilitate Suzuki reactions in aqueous media, indicating its utility in developing methods for heterobiaryl synthesis containing furyl and thienyl rings. This showcases its role in advancing the synthesis of complex organic molecules (Bumagin et al., 2019).

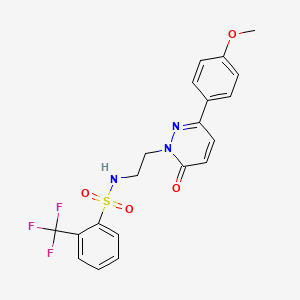

Enzyme Inhibition for Therapeutic Applications

Compounds within the same class as this compound have been studied for their enzyme inhibitory properties, leading to therapeutic applications. For example, isoxazole derivatives have been identified as potent inhibitors of Src/Abl kinases with significant antitumor activity in preclinical assays, highlighting their potential in cancer therapy (Lombardo et al., 2004).

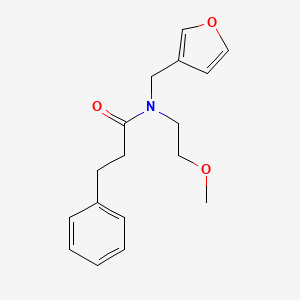

Herbicidal Activity

Isoxazole derivatives, including those related to this compound, have been synthesized and tested for herbicidal activity. These compounds exhibit significant preemergent and postemergent activity against a range of broadleaf and narrowleaf weeds, indicating their potential use in agricultural applications (Hamper et al., 1995).

Mechanism of Action

Target of Action

Similar compounds with isoxazole moieties have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

Isoxazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Isoxazole derivatives have been found to influence various biochemical pathways, resulting in diverse downstream effects .

Result of Action

Similar compounds with isoxazole moieties have been found to exhibit various biological activities .

Future Directions

The future directions for “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” and other isoxazole derivatives include further exploration of their potential applications in scientific research and pharmaceutical industries. There is a need for more research on the immunostimulatory compounds of potential therapeutic utility .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(12-5-6-15-19-12)14-8-9-3-4-11(18-9)10-2-1-7-17-10/h1-7H,8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSDVLCCVFGPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2562008.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2562010.png)

![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2562011.png)

![6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2562015.png)

![N-[2-[[4-[4-(3-Bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]sulfamide](/img/structure/B2562018.png)

sulfamoyl}benzoic acid](/img/structure/B2562026.png)